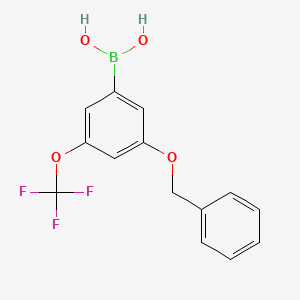

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid

Descripción general

Descripción

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid is an organic compound with the molecular formula C14H12BF3O3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a benzyloxy group and a trifluoromethoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid typically involves the following steps:

Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through a nucleophilic aromatic substitution reaction using a trifluoromethoxy anion source.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form a phenol derivative.

Reduction: The benzyloxy group can be reduced to a benzyl group under suitable conditions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and aryl or vinyl halide.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

Oxidation: Formation of phenol derivatives.

Reduction: Formation of benzyl derivatives.

Aplicaciones Científicas De Investigación

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mecanismo De Acción

The mechanism of action of 3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid in chemical reactions involves the formation of a boronate complex with a palladium catalyst, which facilitates the cross-coupling reaction with an aryl or vinyl halide. The boronic acid group acts as a nucleophile, attacking the electrophilic palladium complex, leading to the formation of a new carbon-carbon bond. The benzyloxy and trifluoromethoxy groups can influence the reactivity and selectivity of the compound through electronic and steric effects.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Lacks the benzyloxy and trifluoromethoxy groups, making it less sterically hindered and less electron-withdrawing.

3-(Methoxy)-5-(trifluoromethoxy)phenylboronic Acid: Contains a methoxy group instead of a benzyloxy group, which can affect its reactivity and solubility.

3-(Benzyloxy)-5-(methoxy)phenylboronic Acid: Contains a methoxy group instead of a trifluoromethoxy group, which can influence its electronic properties.

Uniqueness

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both benzyloxy and trifluoromethoxy groups, which provide a combination of steric hindrance and electron-withdrawing effects. This can enhance its reactivity and selectivity in certain chemical reactions, making it a valuable compound in organic synthesis and scientific research.

Actividad Biológica

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethoxy group and a benzyloxy substituent on the phenylboronic acid core, which influences its solubility, acidity, and interaction with biological targets. The presence of the trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability.

The primary mechanism of action for this compound involves its role as an inhibitor of specific enzymes and proteins involved in cellular processes. Boronic acids are known to interact with diols in biomolecules, influencing their function.

Target Enzymes

- Tubulin Polymerization Inhibition : Similar to other boronic acids, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division and leading to apoptosis in cancer cells .

- Antimicrobial Activity : The compound exhibits antibacterial properties against various strains, including Escherichia coli and Bacillus cereus, with significant inhibition observed at specific concentrations .

Antimicrobial Efficacy

In vitro studies have demonstrated that this compound possesses moderate antibacterial activity. The Minimum Inhibitory Concentration (MIC) values against Candida albicans and Aspergillus niger suggest potential as an antifungal agent. Comparative studies show that its efficacy may exceed that of established antifungal agents like Tavaborole .

| Microorganism | MIC (µg/mL) | Comparison |

|---|---|---|

| Candida albicans | 100 | Moderate activity |

| Aspergillus niger | 80 | Higher than Tavaborole |

| Escherichia coli | 50 | Effective against bacteria |

| Bacillus cereus | 30 | Lower MIC than Tavaborole |

Anticancer Activity

Preliminary studies indicate that the compound may exhibit anticancer properties through the inhibition of tumor cell proliferation. In xenograft mouse models, compounds similar to this compound have shown promising results in reducing tumor size and enhancing survival rates .

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics that are influenced by its chemical structure. Studies suggest that the compound is metabolically stable in liver microsomes, indicating a favorable profile for therapeutic applications .

Case Studies

- Antimicrobial Activity Study : A study assessed the antimicrobial efficacy of various phenylboronic acids, including this compound. Results indicated effective inhibition against Bacillus cereus, with an MIC lower than that of standard treatments .

- Cancer Cell Proliferation Inhibition : Research involving xenograft models demonstrated that similar compounds could significantly reduce tumor growth by inducing apoptosis through microtubule disruption mechanisms .

Propiedades

IUPAC Name |

[3-phenylmethoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O4/c16-14(17,18)22-13-7-11(15(19)20)6-12(8-13)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDELXVOPRDLJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681633 | |

| Record name | [3-(Benzyloxy)-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-95-5 | |

| Record name | [3-(Benzyloxy)-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.